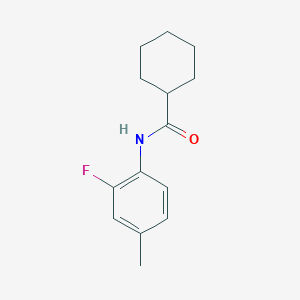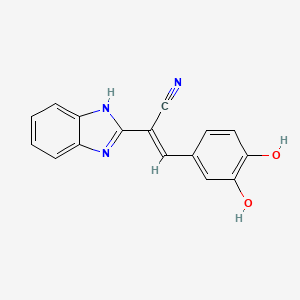
N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide, also known as FMe-Cpx, is a chemical compound that has gained attention in the scientific community due to its potential for use in research applications. FMe-Cpx belongs to the class of cyclohexanecarboxamide compounds, which have been studied for their various biological activities. In
作用机制
N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide selectively binds to the pore-forming region of Kv3.1 channels and inhibits their activity by blocking the flow of potassium ions through the channel. This results in a reduction in the firing rate of neurons that express Kv3.1 channels, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
In addition to its effects on neuronal excitability, this compound has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in immune cells. This compound has also been shown to protect against oxidative stress-induced cell death in neuronal cells.
实验室实验的优点和局限性
One advantage of using N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide in lab experiments is its selectivity for Kv3.1 channels, which allows for specific modulation of neuronal excitability. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. Additionally, the cost of synthesizing this compound can be prohibitive for some research labs.
未来方向
There are several potential future directions for research involving N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide. One direction is to explore its potential use in treating neurological disorders such as epilepsy and chronic pain. Another direction is to investigate its anti-inflammatory and neuroprotective properties for potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be conducted to optimize the synthesis method and improve the solubility and stability of this compound for more effective use in lab experiments.
In conclusion, this compound is a promising tool compound with potential applications in the field of neuroscience. Its selective inhibition of Kv3.1 channels allows for specific modulation of neuronal excitability, and its anti-inflammatory and neuroprotective properties make it a potential candidate for treating neurological disorders. While there are limitations to its use in lab experiments, further research could lead to improvements in its effectiveness and potential for clinical use.
合成方法
The synthesis of N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with 2-fluoro-4-methyl aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide has been studied for its potential use as a tool compound in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific type of potassium ion channel, called Kv3.1, which is involved in regulating the firing rate of neurons. By inhibiting Kv3.1 activity, this compound can modulate neuronal excitability and potentially be used to study the underlying mechanisms of neurological disorders such as epilepsy, chronic pain, and neurodegenerative diseases.
属性
IUPAC Name |
N-(2-fluoro-4-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-10-7-8-13(12(15)9-10)16-14(17)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBZXEIJEMDNMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methylphenyl)-4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B6022379.png)
![1-[3-({4-[3-(diethylamino)-2-hydroxypropoxy]-3-methoxybenzyl}amino)propyl]-2-pyrrolidinone](/img/structure/B6022384.png)

![N-cyclopentyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6022427.png)
![ethyl 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B6022439.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6022446.png)
![1-(3-chlorophenyl)-4-[1-(2,3-dimethoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B6022451.png)
![5-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6022461.png)

![1-(2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethyl)piperidine](/img/structure/B6022470.png)
![1-(3-methoxybenzyl)-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinamine](/img/structure/B6022477.png)

![6-[(hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide](/img/structure/B6022483.png)
![N-[1-(2-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B6022490.png)